molecular formula C25H22N2O4 B5980390 (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one

(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one

Cat. No.: B5980390
M. Wt: 414.5 g/mol
InChI Key: QZNOPFSULWLXKW-QNGOZBTKSA-N
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Description

(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolone core, which is a versatile scaffold in medicinal chemistry due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one typically involves a multi-step process. One common method is the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 5-(4-methoxyphenyl)-2-phenylpyrazol-3-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential as drug candidates. The pyrazolone core is known for its pharmacological activities, and modifications to this structure can lead to new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one
  • Bis(2-ethylhexyl) terephthalate
  • Other pyrazolone derivatives

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both ethoxy and methoxy groups. These functional groups contribute to its unique chemical reactivity and potential biological activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-3-31-23-16-17(9-14-22(23)28)15-21-24(18-10-12-20(30-2)13-11-18)26-27(25(21)29)19-7-5-4-6-8-19/h4-16,28H,3H2,1-2H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNOPFSULWLXKW-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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